N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H18ClN5O4S
- Molecular Weight : 471.9 g/mol
- SMILES Notation : COc1ccc(NC(=O)CSc2nnc3c(=O)n(-c4ccccc4OC)ccn23)cc1Cl
This structure features a triazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute conducted an evaluation of various derivatives of compounds similar to this compound against a wide range of cancer cell lines. The results demonstrated promising antitumor activity across several types of cancer, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
- Melanoma
The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in vitro .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown notable antimicrobial activity. Research indicates that derivatives containing the triazole moiety exhibit effectiveness against various bacterial strains. For example:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
The presence of sulfur in the structure enhances its interaction with microbial targets, leading to increased efficacy .
Case Studies and Experimental Findings
- In Vitro Studies : A study involving 60 cancer cell lines revealed that compounds similar to this compound showed high levels of antitumor activity. The study utilized the sulforhodamine B assay to assess cell viability and proliferation .
- Mechanistic Insights : Further investigations into the mechanism of action indicated that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has been explored to enhance its efficacy. Preliminary data suggest that co-treatment may lead to synergistic effects, improving overall therapeutic outcomes against resistant cancer cell lines .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-30-16-8-7-13(11-14(16)22)23-18(28)12-32-21-25-24-19-20(29)26(9-10-27(19)21)15-5-3-4-6-17(15)31-2/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLHFOJKQYYEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.